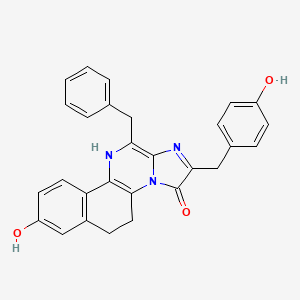

Coelenterazine e

Overview

Description

Coelenterazine e is a luciferin, a molecule that emits light after reacting with oxygen. It is found in various bioluminescent marine organisms, including the sea pansy Renilla, the jellyfish Aequorea, and the hydroid Obelia . This compound plays a crucial role in the bioluminescence of these organisms, serving as a substrate for luciferases and photoproteins, which catalyze its oxidation to produce light .

Mechanism of Action

Target of Action

Coelenterazine e, a derivative of coelenterazine, is primarily targeted towards various luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . These enzymes catalyze the oxidation of this compound, a reaction that is essential for the bioluminescence observed in many marine organisms .

Mode of Action

The mode of action of this compound involves its interaction with these luciferases. The luciferases catalyze the oxidation of this compound, resulting in the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This chemiluminescent reaction is what gives rise to the bioluminescent properties of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bioluminescence pathway. The oxidation of this compound by luciferases leads to the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This process is a key part of the bioluminescence observed in many marine organisms .

Pharmacokinetics

It is known that this compound can react with oxygen to produce light, a property that is utilized in many chemiluminescent and bioluminescent applications .

Result of Action

The primary result of the action of this compound is the production of light. This is achieved through the oxidation of this compound by luciferases, leading to the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This light emission is a key part of the bioluminescence observed in many marine organisms .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of oxygen is essential for the oxidation of this compound and the subsequent production of light . Additionally, the presence of luciferases is required for the oxidation of this compound . The action of this compound is also influenced by the specific environment of marine organisms, where it is primarily found .

Biochemical Analysis

Biochemical Properties

Coelenterazine e plays a crucial role in biochemical reactions, particularly in bioluminescence assays. It serves as a substrate for various luciferases, including Renilla reniformis luciferase and Gaussia luciferase. These enzymes catalyze the oxidation of this compound, resulting in the emission of light. The interaction between this compound and these luciferases is highly specific, with the ethyl group enhancing the binding affinity and luminescent output .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is commonly used in live-cell imaging to monitor intracellular calcium levels, as it can penetrate cell membranes and emit light upon reacting with calcium ions. This property makes this compound a valuable tool for studying cellular responses to stimuli and understanding the dynamics of calcium signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with luciferases and photoproteins. Upon binding, the luciferase catalyzes the oxidation of this compound, leading to the formation of an excited state intermediate. This intermediate then decays to the ground state, emitting light in the process. The additional ethyl group in this compound enhances its binding affinity and stability, resulting in a more efficient luminescent reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored under appropriate conditions, such as in a lyophilized form and protected from light. It can degrade over time, leading to a decrease in luminescent intensity. Long-term studies have shown that this compound maintains its luminescent properties for extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively penetrates tissues and emits light, allowing for non-invasive imaging of biological processes. At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. It is essential to optimize the dosage to achieve the desired luminescent output while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to bioluminescence. It interacts with enzymes such as luciferases and photoproteins, which catalyze its oxidation and subsequent light emission. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors. Understanding these pathways is crucial for optimizing the use of this compound in biochemical assays .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and localize in specific cellular compartments. Transporters and binding proteins may facilitate its movement and accumulation in target areas. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells is essential for its role in monitoring intracellular processes and studying cellular dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coelenterazine e involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 2-cyanoacetamide with 4-hydroxybenzaldehyde to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . This core is further functionalized to yield this compound. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced chromatographic methods ensures the efficient production of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Coelenterazine e undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The most notable reaction is its oxidation, which is catalyzed by luciferases or photoproteins, leading to the emission of light .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coelenterazine e has a wide range of applications in scientific research:

Chemistry: Used as a chemiluminescent probe for detecting reactive oxygen species and other analytes.

Biology: Serves as a substrate for bioluminescent assays to study cellular processes and protein interactions.

Industry: Utilized in environmental monitoring and food safety testing due to its sensitivity and specificity.

Comparison with Similar Compounds

Coelenterazine e is unique among luciferins due to its specific luminescent properties and the range of organisms it is found in . Similar compounds include:

Cypridina luciferin: Found in the marine ostracod Cypridina, it has different luminescent properties and is used in various bioluminescent assays.

Firefly luciferin: Found in fireflies, it requires adenosine triphosphate and magnesium ions for its luminescent reaction, unlike this compound.

This compound stands out due to its versatility and the simplicity of its luminescent reaction, which does not require additional cofactors .

Properties

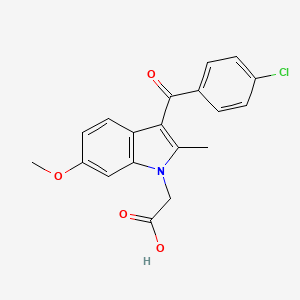

IUPAC Name |

16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564439 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114496-02-5 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

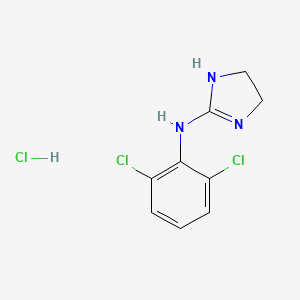

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)